N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzodioxole ring, the introduction of the pyrimidine and pyridine rings, and the formation of the thioacetamide group. Unfortunately, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a thioacetamide group. The benzodioxole, pyrimidine, and pyridine rings would contribute to the compound’s rigidity and planarity, while the thioacetamide group could potentially participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar thioacetamide group and the nonpolar aromatic rings .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Studies have focused on the crystal structures of related compounds, revealing insights into their molecular conformation, bonding, and intramolecular interactions. For instance, Subasri et al. (2016) examined the crystal structures of compounds with a similar thioacetamide bridge, highlighting the folded conformation and intramolecular hydrogen bonding that stabilize these molecules (Subasri et al., 2016). Such structural analyses contribute to understanding the compound's chemical behavior and potential reactivity.
Synthesis and Biological Activities
Research has also delved into the synthesis and biological activities of analogs, offering a foundation for the development of therapeutic agents. For example, Su et al. (1986) synthesized analogs demonstrating significant anticancer activity, illustrating the compound's potential as a scaffold for designing anticancer drugs (Su et al., 1986).
Metabolic Stability Improvement
Investigations into metabolic stability have led to the discovery of analogs with improved stability profiles. Stec et al. (2011) explored various heterocyclic analogs to reduce metabolic deacetylation, a key step in enhancing the compound's stability and efficacy (Stec et al., 2011).
Novel Synthetic Pathways
Innovative synthetic methods have been developed to create derivatives with potential anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel compounds derived from related scaffolds, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Dual Inhibitory Functions
Gangjee et al. (2005) designed and synthesized derivatives acting as dual inhibitors of key enzymes, showcasing the compound's versatility in targeting multiple biological pathways for antitumor activity (Gangjee et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-7-19(24-20(23-13)15-3-2-6-21-10-15)28-11-18(25)22-9-14-4-5-16-17(8-14)27-12-26-16/h2-8,10H,9,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDPYWROLATVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.